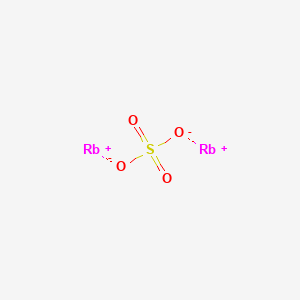

rubidium(1+);sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

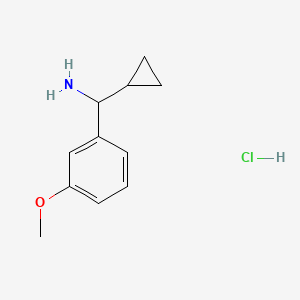

Rubidium(1+);sulfate, also known as rubidium sulfate, is an inorganic compound with the chemical formula Rb₂SO₄. It is a sulfate salt of rubidium, an alkali metal. Rubidium sulfate is a white crystalline solid that is soluble in water. It has a molecular weight of 266.999 g/mol and is commonly used in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rubidium sulfate can be synthesized through the reaction of rubidium chloride with a sulfate source such as magnesium sulfate. The reaction can be represented as follows:

[ 2 \text{RbCl} + \text{MgSO}_4 \rightarrow \text{Rb}_2\text{SO}_4 + \text{MgCl}_2 ]

This reaction typically occurs in an aqueous solution and requires controlled conditions to ensure the complete conversion of reactants to products .

Industrial Production Methods

In industrial settings, rubidium sulfate is often produced as a byproduct during the extraction and purification of rubidium from mineral ores. The process involves several steps, including acid leaching, precipitation, and crystallization. The final product is obtained through evaporation and crystallization of the rubidium sulfate solution .

Análisis De Reacciones Químicas

Types of Reactions

Rubidium sulfate undergoes various chemical reactions, including:

-

Substitution Reactions: : Rubidium sulfate can react with other sulfates to form mixed sulfate compounds. For example: [ \text{Y}_2(\text{SO}_4)_3 + \text{Rb}_2\text{SO}_4 \rightarrow \text{Rb}_3[\text{Y}(\text{SO}_4)_3] ]

-

Acid-Base Reactions: : Rubidium sulfate reacts with sulfuric acid to form rubidium hydrogen sulfate: [ \text{Rb}_2\text{SO}_4 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{RbHSO}_4 ]

Common Reagents and Conditions

Common reagents used in reactions with rubidium sulfate include sulfuric acid and other sulfate salts. These reactions typically occur in aqueous solutions and may require heating to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving rubidium sulfate include rubidium hydrogen sulfate and mixed sulfate compounds, depending on the specific reactants and conditions used .

Aplicaciones Científicas De Investigación

Rubidium sulfate has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other rubidium compounds.

Biology: Rubidium ions are used as tracers in biological studies to investigate ion transport and cellular processes.

Medicine: Rubidium isotopes are used in medical imaging and diagnostic procedures.

Industry: Rubidium sulfate is used in the production of special glasses and ceramics, as well as in the manufacturing of electronic components .

Mecanismo De Acción

The mechanism of action of rubidium sulfate involves the interaction of rubidium ions with various molecular targets and pathways. Rubidium ions can replace potassium ions in biological systems due to their similar ionic radii and charge. This substitution can affect cellular processes such as ion transport and membrane potential regulation .

Comparación Con Compuestos Similares

Rubidium sulfate can be compared with other similar compounds, such as:

Potassium sulfate (K₂SO₄): Similar to rubidium sulfate, potassium sulfate is a sulfate salt of an alkali metal. potassium sulfate is more commonly used in fertilizers and has different solubility properties.

Cesium sulfate (Cs₂SO₄): Cesium sulfate is another sulfate salt of an alkali metal. It has a higher molecular weight and different physical properties compared to rubidium sulfate.

Sodium sulfate (Na₂SO₄): Sodium sulfate is widely used in detergents and paper manufacturing. .

Rubidium sulfate is unique due to its specific applications in scientific research and its role in the production of specialized materials. Its properties and reactivity make it a valuable compound in various fields of study and industry.

Propiedades

Fórmula molecular |

O4Rb2S |

|---|---|

Peso molecular |

267.00 g/mol |

Nombre IUPAC |

rubidium(1+);sulfate |

InChI |

InChI=1S/H2O4S.2Rb/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;2*+1/p-2 |

Clave InChI |

GANPIEKBSASAOC-UHFFFAOYSA-L |

SMILES canónico |

[O-]S(=O)(=O)[O-].[Rb+].[Rb+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

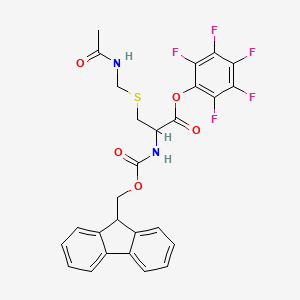

![2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide](/img/structure/B15285498.png)

![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B15285500.png)

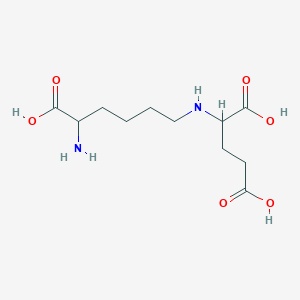

![5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane](/img/structure/B15285501.png)

![(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester](/img/structure/B15285517.png)

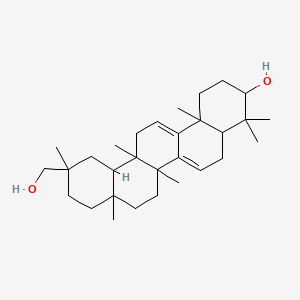

![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)

![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B15285556.png)